![molecular formula C19H20FN3O4S B2779627 4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905664-60-0](/img/structure/B2779627.png)

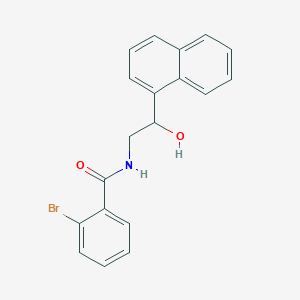

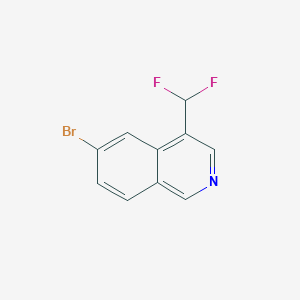

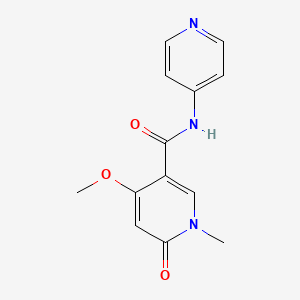

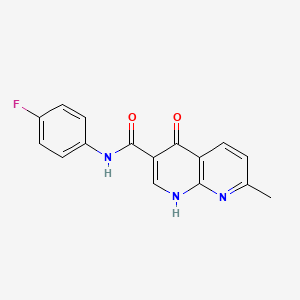

4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a useful research compound. Its molecular formula is C19H20FN3O4S and its molecular weight is 405.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Receptor Mechanisms and Compulsive Behavior

One pivotal area of application involves investigating receptor mechanisms and their role in compulsive behaviors. For instance, in the study of orexin receptors and their involvement in compulsive food consumption, compounds structurally related to 4-(N,N-dimethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide were evaluated for their potential to modulate feeding, arousal, stress, and drug abuse behaviors in animal models. These studies have illuminated the significant role orexin-1 receptor mechanisms play in binge eating, suggesting that selective antagonism at these receptors could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Material Science and Polymer Research

In material science, the synthesis and characterization of polymers based on benzamide derivatives have demonstrated significant advancements in creating materials with desirable properties such as solubility, thermal stability, and mechanical strength. Studies on the synthesis of polyamides and poly(amide-imide)s derived from components structurally similar to 4-(N,N-dimethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide reveal their potential applications in high-performance materials. These materials exhibit high glass transition temperatures, excellent solubility in polar solvents, and robust thermal stability, making them suitable for various industrial and technological applications (Yang & Lin, 1995).

Fluorescent Dyes and Probes

The development of fluorescent dyes based on the structural framework of benzamide derivatives has opened new avenues in biological imaging and sensing. Research on fluorescent dyes such as those based on Cypridina oxyluciferin analogs, which share functional groups with 4-(N,N-dimethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide, has contributed to our understanding of the acyl substitution effect on fluorescent properties. These compounds demonstrate potential for designing new fluorophores for biological imaging, highlighting the impact of benzamide derivatives on the development of sensitive and selective imaging tools (Hirano et al., 2012).

Therapeutic Potential and Drug Development

In the realm of therapeutic applications, derivatives structurally related to 4-(N,N-dimethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide have been explored for their potential in treating various conditions. The synthesis and biological evaluation of benzamide derivatives for their inhibitory potential against specific enzymes and receptors highlight the promise of these compounds in medicinal chemistry. Such studies contribute valuable insights into the design of new drugs with improved efficacy and specificity for targeting pathological processes in diseases (Saeed et al., 2015).

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4S/c1-22(2)28(26,27)17-9-3-13(4-10-17)19(25)21-15-11-18(24)23(12-15)16-7-5-14(20)6-8-16/h3-10,15H,11-12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBFVCFJIBKLLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2779548.png)

![(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2779549.png)

![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2779550.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2779551.png)

amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2779554.png)

![5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2779557.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea](/img/structure/B2779560.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779563.png)

![Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2779565.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2779566.png)